molecular formula C20H23NO3S B11648110 Propan-2-yl 2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11648110
M. Wt: 357.5 g/mol
InChI Key: LBFLPLXFPIJTHR-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is an organic compound with a complex structure that includes a benzothiophene core, a methylbenzamido group, and a propan-2-yl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Methylbenzamido Group: This step often involves amide bond formation using reagents such as carbodiimides.

    Esterification: The final step involves esterification to introduce the propan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. Molecular docking studies suggest that it can interact with glutamate-gated chloride channels, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 2-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound in scientific research.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

propan-2-yl 2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23NO3S/c1-12(2)24-20(23)17-15-10-6-7-11-16(15)25-19(17)21-18(22)14-9-5-4-8-13(14)3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,21,22)

InChI Key

LBFLPLXFPIJTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C

Origin of Product

United States

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